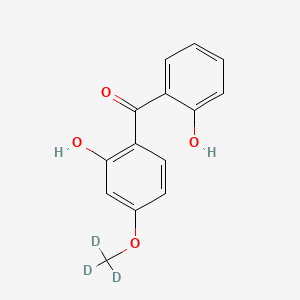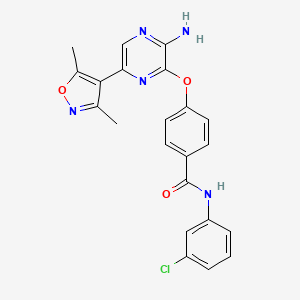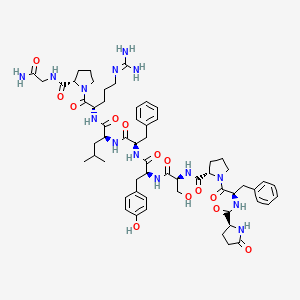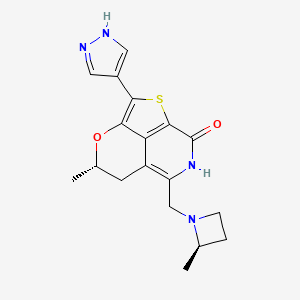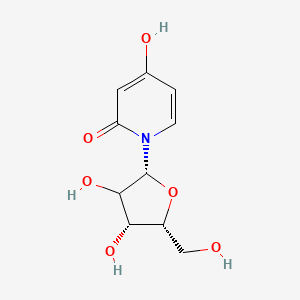
3-Deaza-xylouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deaza-xylouridine: is a purine nucleoside analog known for its broad antitumor activity. It is primarily used in research settings to study its effects on DNA synthesis and apoptosis induction. This compound has shown significant potential in targeting indolent lymphoid malignancies and various viral ailments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deaza-xylouridine involves several steps, including the preparation of the nucleoside analog and its subsequent functionalizationThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to obtain the compound in large quantities suitable for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Deaza-xylouridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleobase, potentially altering its biological activity.
Reduction: This reaction can be used to modify the functional groups on the nucleoside.
Substitution: This reaction involves replacing specific atoms or groups within the molecule to create derivatives with different properties
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include sodium borohydride and other reducing agents.
Substitution: Common reagents include halogenating agents and nucleophiles
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: 3-Deaza-xylouridine is used in chemical research to study nucleoside analogs and their interactions with other molecules. It serves as a model compound for understanding the behavior of modified nucleosides in various chemical environments .
Biology: In biological research, this compound is used to investigate its effects on DNA synthesis and cell cycle regulation. It has been shown to induce apoptosis in certain cancer cell lines, making it a valuable tool for studying cancer biology .
Medicine: this compound has potential therapeutic applications, particularly in the treatment of lymphoid malignancies and viral infections. Its ability to inhibit DNA synthesis and induce apoptosis makes it a promising candidate for further drug development .
Industry: In the industrial sector, this compound is used in the production of nucleoside analogs and other related compounds. Its unique properties make it a valuable component in the synthesis of various pharmaceuticals and research chemicals .
Mecanismo De Acción
3-Deaza-xylouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in target cells. The compound interferes with the normal function of nucleic acids, leading to the disruption of cellular processes and ultimately cell death. The molecular targets and pathways involved include the inhibition of DNA polymerase and the activation of apoptotic signaling pathways .
Comparación Con Compuestos Similares
3-Deazaadenosine: Another purine nucleoside analog with similar antitumor activity.
3-Deazaguanosine: A deaza-modified nucleoside used in RNA research.
5-Fluorouracil: A fluorinated nucleoside analog used in cancer treatment
Uniqueness: 3-Deaza-xylouridine is unique in its specific structural modifications, which confer distinct biological activities compared to other nucleoside analogs. Its ability to target specific malignancies and viral infections sets it apart from other compounds in its class .
Propiedades
Fórmula molecular |
C10H13NO6 |
|---|---|
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8+,9?,10-/m1/s1 |
Clave InChI |
CBOKZNLSFMZJJA-UKUJCULDSA-N |
SMILES isomérico |
C1=CN(C(=O)C=C1O)[C@H]2C([C@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O |
Solubilidad |
H2O 18 (mg/mL) DMSO > 150 (mg/mL) EtOH < 1 (mg/mL) DMF > 150 (mg/mL) EtOAc 0.2 (mg/mL) CHC13 0.2 (mg/mL) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


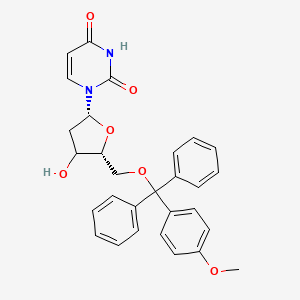
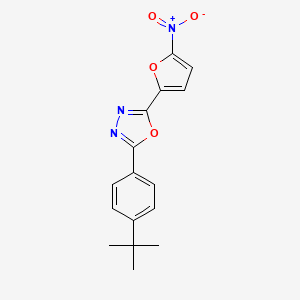
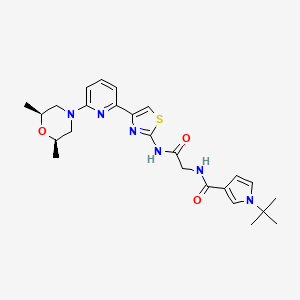
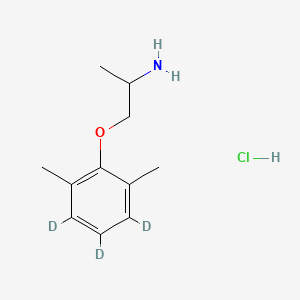

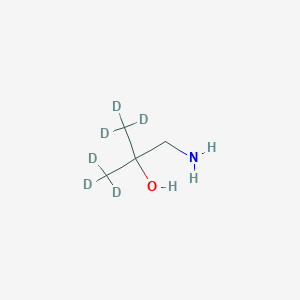
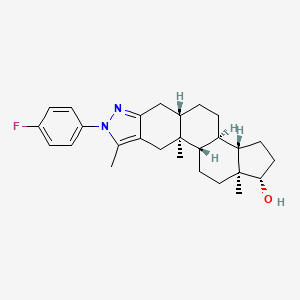
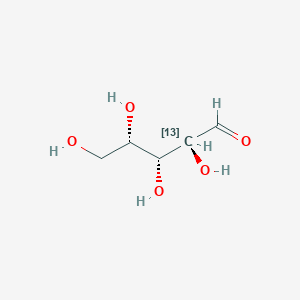
![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)
